molecular formula C14H15NO2S2 B2429079 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone CAS No. 1795450-95-1

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone

Cat. No.: B2429079
CAS No.: 1795450-95-1
M. Wt: 293.4
InChI Key: MDIHJDSTZPOALN-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: is an organic compound that features a unique combination of furan, thiazepane, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the thiazepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan and thiophene rings: This step often involves coupling reactions such as Suzuki or Stille coupling, where the furan and thiophene moieties are introduced to the thiazepane core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalyst selection: Using efficient catalysts to speed up the reactions.

    Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, where hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the furan or thiophene rings.

Scientific Research Applications

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique ring structure.

    Materials Science: Application in the development of organic semiconductors or conductive polymers.

    Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: can be compared with other compounds that have similar ring structures, such as:

    (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(benzene-2-yl)methanone: Similar structure but with a benzene ring instead of a thiophene ring.

    (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyridine-2-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

The uniqueness of This compound lies in its combination of furan, thiazepane, and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-14(13-4-2-9-18-13)15-6-5-12(19-10-7-15)11-3-1-8-17-11/h1-4,8-9,12H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIHJDSTZPOALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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